![molecular formula C9H9ClN2O2 B2714160 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267774-71-9](/img/structure/B2714160.png)
8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methyl group attached to a benzoxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with methyl isocyanate, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with the chloro group reduced.
Substitution: Hydroxyl or alkoxy derivatives replacing the chloro group.
Scientific Research Applications
8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-amino-2H-1,4-benzoxazin-3(4H)-one: A similar compound with an amino group but lacking the chloro and methyl substituents.
8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl: A related compound with a fluorine substituent instead of chlorine.
Uniqueness
8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
8-amino-6-chloro-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOPZTUSWMHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC(=CC(=C2O1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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